molecular formula C9H15NO B13320088 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

Katalognummer: B13320088
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: UDIMZEPEDZDOAB-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 2-methylcyclopropyl and prop-2-en-1-one groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Dimethylamino)-1-(cyclopropyl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-ol
  • 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-amine

Uniqueness

Compared to similar compounds, 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and 2-methylcyclopropyl groups, which confer distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

(E)-3-(dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7-6-8(7)9(11)4-5-10(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+

InChI-Schlüssel

UDIMZEPEDZDOAB-SNAWJCMRSA-N

Isomerische SMILES

CC1CC1C(=O)/C=C/N(C)C

Kanonische SMILES

CC1CC1C(=O)C=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.